molecular formula C23H27N3O5 B244206 Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate

Cat. No. B244206
M. Wt: 425.5 g/mol
InChI Key: DSDQLEIRGCRIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, thereby leading to cell death in cancer cells. Additionally, it may disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to have antibacterial activity and may be effective against antibiotic-resistant bacterial strains.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it exhibits potent activity against various cancer cell lines and bacterial strains, making it a promising candidate for drug development.
However, there are also limitations to its use in lab experiments. It may exhibit cytotoxicity (toxicity to cells) at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its activity for specific applications.

Future Directions

There are several future directions for research on Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate. One area of research is the optimization of its activity for specific applications, such as cancer treatment or antibacterial therapy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, research is needed to evaluate its safety and efficacy in animal and human studies.

Synthesis Methods

Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate can be synthesized through a multistep process involving various chemical reactions. The first step involves the synthesis of 4-(4-acetylpiperazin-1-yl)benzoic acid, which is then reacted with 2-(2-methylphenoxy)acetyl chloride to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to produce the final product.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H27N3O5/c1-16-6-4-5-7-21(16)31-15-22(28)24-19-14-18(23(29)30-3)8-9-20(19)26-12-10-25(11-13-26)17(2)27/h4-9,14H,10-13,15H2,1-3H3,(H,24,28)

InChI Key

DSDQLEIRGCRIIW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Origin of Product

United States

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